

Physical and chemical properties of Antioxidant 25

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Antioxidant 25**

Cat. No.: **B033811**

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In-Depth Technical Guide to Antioxidant 25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 25, scientifically known as 4-{{[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-ditert-butylphenol, is a high molecular weight, multifunctional hindered phenolic antioxidant. It is widely recognized for its efficacy as a stabilizer in various polymers and elastomers. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature and technical data sheets. While its primary application lies in the materials science sector, this guide aims to consolidate its known characteristics to support broader research and development activities.

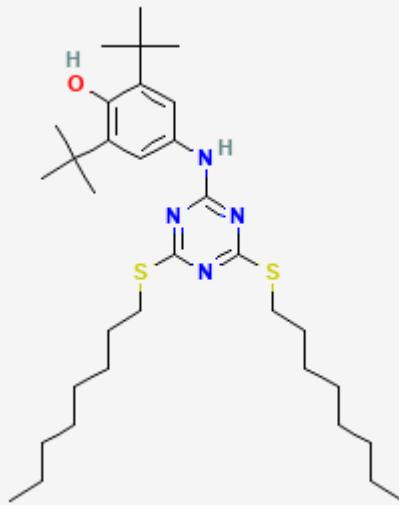
Chemical Identity

Antioxidant 25 is a complex organic molecule incorporating a hindered phenol group, which is crucial for its antioxidant activity, and a triazine ring with two octylthioether chains.

Table 1: Chemical Identification of **Antioxidant 25**

Identifier	Value
Chemical Name	4-{[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-ditert-butylphenol
CAS Number	991-84-4 [1] [2] [3] [4] [5]
Synonyms	Antioxidant 565, Irganox 565 [1] [2] [3] [4] [5]
Molecular Formula	C ₃₃ H ₅₆ N ₄ OS ₂ [1] [2] [3] [4] [5]
Molecular Weight	588.95 g/mol [1] [2] [3] [4] [5]

Chemical Structure



Physical Properties

Antioxidant 25 is a solid material, typically supplied as a white to slightly yellow powder or in granular form. Its physical characteristics are summarized in the table below.

Table 2: Physical Properties of **Antioxidant 25**

Property	Value	Source
Appearance	White to slightly yellow powder or granules	[4]
Melting Point	91 - 96.5 °C	[4]
Solubility		
Acetone	20.2 g / 100 g solvent (23 °C)	[5]
Benzene	43.4 g / 100 g solvent (23 °C)	[5]
Chloroform	Soluble	[3]
Methanol	1.4 g / 100 g solvent (23 °C)	[5]
Water	Insoluble	[3]

Chemical Properties and Antioxidant Mechanism

The key chemical feature of **Antioxidant 25** is its ability to function as a potent antioxidant. This activity is primarily attributed to the sterically hindered phenolic hydroxyl group.

Antioxidant Mechanism: Free Radical Scavenging

The antioxidant mechanism of hindered phenols like **Antioxidant 25** involves the donation of the hydrogen atom from the hydroxyl group (-OH) to a free radical (R \cdot). This process neutralizes the highly reactive free radical, thus terminating the oxidative chain reaction. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxy radical, preventing it from initiating further oxidation.

The overall reaction can be depicted as follows:



Where:

- Ar-OH represents the hindered phenolic antioxidant.
- R \cdot is a free radical.

- Ar-O• is the stabilized phenoxy radical.
- RH is the neutralized molecule.

This free radical scavenging ability makes **Antioxidant 25** an effective stabilizer, preventing the degradation of materials susceptible to oxidation.

Reactivity and Stability

While an effective thermal antioxidant, studies have indicated that **Antioxidant 25** can be susceptible to degradation under ultraviolet (UV) light, which may lead to yellowing of the stabilized material. This is a critical consideration for applications involving sun exposure.

Experimental Protocols

A standard method for evaluating the antioxidant activity of phenolic compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Although specific experimental results for **Antioxidant 25** are not readily available in the public domain, a general protocol for lipophilic antioxidants is provided below.

DPPH Radical Scavenging Assay for Lipophilic Antioxidants

Objective: To determine the concentration of the antioxidant required to scavenge 50% of the DPPH radicals (IC_{50}).

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or another suitable organic solvent
- **Antioxidant 25**
- UV-Vis Spectrophotometer

Procedure:

- Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.
- Preparation of Antioxidant Solutions: Prepare a series of dilutions of **Antioxidant 25** in methanol at various concentrations.
- Reaction: In a test tube or a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the **Antioxidant 25** solution. A control sample containing only the DPPH solution and the solvent should also be prepared.
- Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

$$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

Where:

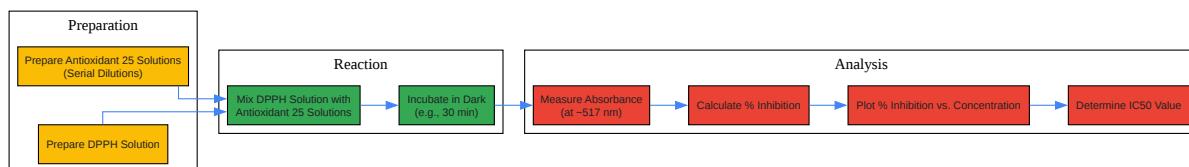
- A_{control} is the absorbance of the control sample.
- A_{sample} is the absorbance of the sample with the antioxidant.
- IC_{50} Determination: Plot the percentage of inhibition against the concentration of **Antioxidant 25**. The IC_{50} value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available research on the specific signaling pathways affected by **Antioxidant 25** in biological systems. Its primary application and research focus have been in the field of polymer science and stabilization. Further investigation is required to understand its potential interactions with biological pathways and its pharmacological relevance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antioxidant activity of a compound using the DPPH assay.



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Caption: Workflow for DPPH Radical Scavenging Assay.

Conclusion

Antioxidant 25 is a well-characterized hindered phenolic antioxidant with established physical properties and a clear mechanism of action as a free radical scavenger. Its primary utility lies in the stabilization of polymers and other materials prone to oxidative degradation. While its chemical and physical properties are documented in technical literature, there is a notable absence of data regarding its specific biological activity, including its effects on signaling pathways and quantitative measures of its antioxidant efficacy in biological assays. This guide provides a foundational understanding of **Antioxidant 25**, highlighting areas where further research is needed to explore its potential applications beyond materials science.

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- To cite this document: BenchChem. [Physical and chemical properties of Antioxidant 25]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033811#physical-and-chemical-properties-of-antioxidant-25>

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